![molecular formula C22H24Cl2N2O8 B12419648 Chlortetracycline-d6 (hydrochloride)](/img/structure/B12419648.png)
Chlortetracycline-d6 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlortetracycline-d6 (hydrochloride) is a deuterium-labeled derivative of chlortetracycline hydrochloride. Chlortetracycline is a tetracycline antibiotic, historically the first member of this class to be identified. It was discovered in 1945 by Benjamin Minge Duggar at Lederle Laboratories. Chlortetracycline is primarily used for veterinary purposes and is known for its broad-spectrum antibiotic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of chlortetracycline-d6 (hydrochloride) involves the fermentation of Streptomyces aureofaciens, followed by purification and deuterium labeling. The fermentation liquid is purified, and hydrochloric acid is added to convert the salt. The process includes steps such as acidification, filtering, sedimentation, crystallization, extraction, washing, and drying .
Industrial Production Methods: Industrial production of chlortetracycline hydrochloride involves optimizing the fermentation process to maximize yield and purity. The use of low-temperature chilled water during acidification and sedimentation helps control the reaction temperature, reducing epimeric loss and ensuring stable product quality .
Chemical Reactions Analysis
Types of Reactions: Chlortetracycline-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent systems .
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Scientific Research Applications
Pharmaceutical Applications
Antibiotic Activity
Chlortetracycline-d6 is primarily utilized for its antibacterial properties. It acts by inhibiting protein synthesis in bacteria through binding to the 30S ribosomal subunit, making it effective against a wide range of gram-positive and gram-negative bacteria, as well as certain protozoa .
Veterinary Medicine
This compound is widely used in veterinary medicine, particularly as a feed additive to promote growth in livestock. Its efficacy in controlling bacterial infections in animals has made it a staple in agricultural practices .
Research and Development
Chlortetracycline-d6 serves as a valuable tool in pharmacokinetic studies. The deuterated form allows for enhanced sensitivity in mass spectrometry, enabling researchers to trace drug metabolism and distribution more accurately than with non-deuterated compounds .
Analytical Chemistry Applications
Mass Spectrometry
The use of chlortetracycline-d6 in analytical chemistry is significant due to its isotopic labeling capabilities. It is often employed as an internal standard in quantitative analyses of chlortetracycline residues in biological samples and food products . This application aids in ensuring compliance with safety regulations regarding antibiotic residues.
Case Study: Residue Analysis
In a study focused on the determination of antibiotic residues in animal-based food products, chlortetracycline-d6 was used to develop sensitive analytical methods. The study highlighted the importance of accurate residue quantification for food safety, employing high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for analysis .
Pharmacokinetic Studies
Chemosterilization Research
Research has explored the use of chlortetracycline hydrochloride (including its deuterated form) for chemosterilization strategies in cattle. A study examined various dosing regimens and their effects on plasma concentrations and carrier status of Anaplasma marginale, demonstrating the potential for this compound to influence disease transmission dynamics .
Study Group | Dosage (mg/kg) | Plasma Concentration (ng/mL) | RT-PCR Results |
---|---|---|---|
Low Dose | 4.4 | 85.3 | Negative after 49 days |
Medium Dose | 11 | 214.5 | Negative after 49 days |
High Dose | 22 | 518.9 | Negative after 49 days |
Toxicology and Safety
Safety Profile
While chlortetracycline-d6 is effective against various pathogens, it is also crucial to monitor its hepatotoxicity and potential side effects when used at high doses or over extended periods . The safety profile must be carefully evaluated, especially in veterinary applications where it is administered to livestock.
Mechanism of Action
Chlortetracycline-d6 (hydrochloride) exerts its effects by inhibiting bacterial protein synthesis. It competes for the A site of the bacterial ribosome, preventing the binding of aminoacyl-tRNA. This inhibition blocks the addition of amino acids to the peptide chain, ultimately inhibiting bacterial growth and reproduction .
Comparison with Similar Compounds
- Tetracycline
- Oxytetracycline
- Doxycycline
- Minocycline
Comparison: Chlortetracycline-d6 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed studies of metabolic pathways. Compared to other tetracyclines, it has similar broad-spectrum antibiotic activity but offers advantages in research applications due to its labeled isotopes .
Properties
Molecular Formula |
C22H24Cl2N2O8 |
---|---|
Molecular Weight |
521.4 g/mol |
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-[bis(trideuteriomethyl)amino]-7-chloro-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7-,8-,15-,21-,22-;/m0./s1/i2D3,3D3; |
InChI Key |
QYAPHLRPFNSDNH-CXENAOOESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@H]1[C@@H]2C[C@H]3C(=C(C4=C(C=CC(=C4[C@@]3(C)O)Cl)O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.